molecular formula C6H15O4P B579869 Triethyl-D15-phosphate CAS No. 135942-11-9

Triethyl-D15-phosphate

Cat. No.: B579869
CAS No.: 135942-11-9
M. Wt: 197.247
InChI Key: DQWPFSLDHJDLRL-NLBPYYKNSA-N
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Description

Triethyl-D15-phosphate is a deuterated organophosphate compound. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the ethyl groups, resulting in a compound with unique properties. This compound is often used in scientific research due to its stability and distinct isotopic labeling, which makes it valuable in various analytical and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triethyl-D15-phosphate typically involves the reaction of phosphorus oxychloride with deuterated ethanol (C2D5OH) under controlled conditions. The reaction proceeds as follows: [ \text{POCl}_3 + 3 \text{C}_2\text{D}_5\text{OH} \rightarrow \text{P(OCD}_2\text{CD}_3\text{)}_3 + 3 \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that ensure precise control over temperature, pressure, and reactant concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Triethyl-D15-phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Substitution: Nucleophilic reagents such as sodium alkoxides or amines can be employed.

Major Products Formed:

    Oxidation: Phosphoric acid derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Triethyl-D15-phosphate is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a stable isotope-labeled compound in NMR spectroscopy, allowing for detailed structural analysis.

    Biology: Used in metabolic studies to trace biochemical pathways involving phosphate esters.

    Medicine: Investigated for its potential use in drug development and pharmacokinetics.

    Industry: Employed as a flame retardant in various materials due to its thermal stability.

Mechanism of Action

The mechanism of action of Triethyl-D15-phosphate involves its interaction with molecular targets through its phosphate ester group. The deuterium atoms provide stability and resistance to metabolic breakdown, making it an ideal tracer in biochemical studies. The compound can interact with enzymes and proteins involved in phosphate metabolism, providing insights into their function and regulation.

Comparison with Similar Compounds

  • Tris(2-ethylhexyl) phosphate
  • Tris(2-chloroethyl) phosphate
  • Tris(1,3-dichloro-2-propyl) phosphate

Comparison: Triethyl-D15-phosphate is unique due to its deuterium labeling, which provides enhanced stability and distinct isotopic properties. Unlike its non-deuterated counterparts, it is particularly valuable in analytical applications where isotopic differentiation is crucial. Its stability also makes it a preferred choice in studies requiring prolonged observation periods.

Biological Activity

Triethyl-D15-phosphate (TEP-D15) is a deuterated form of triethyl phosphate (TEP), which is an organophosphate compound widely used in various industrial applications, including as a plasticizer and flame retardant. Understanding the biological activity of TEP-D15 is crucial due to its potential implications for human health and environmental safety. This article reviews the biological activity of TEP-D15, focusing on its pharmacological properties, toxicological effects, and relevant case studies.

  • Molecular Formula : C6D15O4PC_6D_{15}O_4P
  • Molecular Weight : 197.247 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 219.3 °C
  • Flash Point : 115.6 °C

TEP-D15 acts as a substrate for specific enzymes involved in the hydrolysis of organophosphates. It exhibits unique substrate specificity for synthetic organophosphate triesters and phosphorofluoridates, particularly in the context of environmental degradation and detoxification processes. Notably, it has been shown to catalyze the hydrolysis of the insecticide paraoxon at rates approaching the diffusion limit, indicating a high level of enzymatic efficiency .

Enzymatic Interactions

TEP-D15 interacts with various enzymes that are part of metabolic pathways for organophosphates. Studies have indicated that it can be hydrolyzed by aryldialkylphosphatase enzymes, which are known to process synthetic organophosphates effectively . The specific gene associated with this enzymatic activity is referred to as "opd," which encodes for parathion hydrolase.

Toxicological Effects

Research has identified several toxicological effects associated with exposure to TEP and its derivatives:

  • Neurotoxicity : Organophosphate compounds are known neurotoxins, and TEP-D15 may exhibit similar properties, potentially leading to developmental toxicity in model organisms.
  • Endocrine Disruption : Exposure to organophosphate flame retardants has been linked to endocrine disruption, which can affect reproductive health and development .
  • Carcinogenic Potential : Some studies suggest that certain organophosphates may possess carcinogenic properties, raising concerns about long-term exposure .

Environmental Impact

A study conducted in Washington State assessed the presence of various organophosphate flame retardants in local lakes. TEP was detected at concentrations ranging from 1-50 ng/L during both fall and spring sampling events, indicating its persistence in aquatic environments . The study highlighted the need for ongoing monitoring due to potential ecological impacts.

Developmental Studies

In developmental studies using zebrafish as a model organism, researchers examined the effects of low nanomolar concentrations of TEP on phenotypic outcomes. The findings suggested that exposure during critical developmental windows could lead to significant morphological changes, underscoring the potential risks associated with organophosphate exposure during early life stages .

Data Summary

PropertyValue
Molecular FormulaC6D15O4PC_6D_{15}O_4P
Molecular Weight197.247 g/mol
Density1.1 g/cm³
Boiling Point219.3 °C
Flash Point115.6 °C

Properties

IUPAC Name

tris(1,1,2,2,2-pentadeuterioethyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O4P/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWPFSLDHJDLRL-NLBPYYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016867
Record name Triethyl-D15-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135942-11-9
Record name Triethyl-D15-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135942-11-9
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